3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Description
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (CAS: 709039-11-2) is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group and a prop-2-enenitrile backbone modified by an ethoxy group.
Properties
IUPAC Name |
(E)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-17-9-12(8-15)14-16-13(10-18-14)11-6-4-3-5-7-11/h3-7,9-10H,2H2,1H3/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYQNBCELHBVJK-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C1=NC(=CS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
A thioamide precursor (e.g., N -(4-phenylthiazol-2-yl)acetamide) reacts with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetoacetate) in ethanol under reflux. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the thiazole ring.
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables precise C–C bond formation. A representative protocol involves:
Suzuki-Miyaura Coupling
A boronic ester-substituted thiazole (e.g., 4-phenylthiazol-2-ylboronic acid) couples with (E)-3-ethoxy-2-iodoacrylonitrile using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
Performance Metrics:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for cyclization steps:
Thiazole Ring Formation
A mixture of 4-phenylthiazole-2-carbaldehyde, ethyl cyanoacetate, and ammonium acetate in acetic acid is irradiated at 120°C (300 W) for 15 minutes. The ethoxy group is introduced via in situ alkylation using diethyl sulfate.
Efficiency Gains:
- Reaction time reduced from 6 hours to 15 minutes.
- Yield improvement: 75% vs. 55% under conventional heating.
Green Chemistry Approaches
Eco-friendly methods emphasize solvent-free conditions or biodegradable catalysts:
Chitosan-Grafted Catalyst
Chitosan-poly(vinylpyridine) catalyzes the condensation of 4-phenylthiazole-2-carbaldehyde with ethyl cyanoacetate at 50°C. The catalyst is recyclable for up to five cycles without significant activity loss.
Environmental Impact:
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Modification | 55–60 | 10–12 h | Well-established protocol | Multiple steps, moderate yield |
| One-Pot Cyclocondensation | 65–70 | 12 h | Streamlined process | Requires thiourea derivatives |
| Palladium-Catalyzed | 60–68 | 8 h | High stereoselectivity | Costly catalysts |
| Microwave-Assisted | 75 | 0.25 h | Rapid synthesis | Specialized equipment needed |
| Green Chemistry | 70–72 | 6 h | Sustainable, recyclable catalyst | Limited substrate scope |
Critical Reaction Parameters
- Temperature Control: Excessive heat (>100°C) degrades nitrile groups, necessitating precise thermal management.
- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification.
- Catalyst Loading: Pd-based systems require optimization to minimize costs while maintaining activity.
Chemical Reactions Analysis
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Scientific Research Applications
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, chain length, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations on the Thiazole Ring
(a) Methyl vs. Ethoxy Substitution
- (E)-2-(4-Methyl-1,3-thiazol-2-yl)-3-phenylprop-2-enenitrile (): Substitution: Methyl group at the 4-position of the thiazole ring. Properties: The methyl group enhances lipophilicity but offers less steric bulk compared to ethoxy.
(b) Nitro and Thiophenyl Substituents
- (2E)-3-(4-Nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile ():
- Substitution: Nitrophenyl (electron-withdrawing) and thiophenyl (electron-rich) groups.
- Properties: Enhanced polarity and π-π stacking capacity due to nitro and thiophene groups.
- Applications: Suited for optoelectronic materials or as a redox-active pharmaceutical intermediate .
Backbone Modifications: Propenenitrile vs. Butenitrile
- (Z)-3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)but-2-enenitrile ():
- Backbone: Butenitrile chain (C4) instead of propenenitrile (C3).
- Properties: Extended conjugation may enhance UV absorption and binding affinity to biological targets.
- Biological Activity: Demonstrates superior antifungal activity compared to shorter-chain analogs .
Functional Group Additions
- (2E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile (): Substitution: Benzodioxole and methoxyphenyl groups.
Structural and Functional Comparison Table
Key Research Findings
- Electron-Donating vs. Withdrawing Groups : Ethoxy substitution in the target compound improves lipophilicity and bioavailability compared to nitro-substituted analogs, which are more polar and suited for materials science .
- Chain Length Effects : Butenitrile derivatives (e.g., ) show extended conjugation for enhanced biological activity but may face synthetic challenges due to isomerism .
Biological Activity
3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C14H12N2OS and a molecular weight of 256.32 g/mol. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor binding, which can lead to various therapeutic effects. The compound has been studied for its potential antimicrobial and anti-inflammatory properties, suggesting its role in treating infections and inflammatory diseases.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses inhibitory effects against a range of microbial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory disorders.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
- Cytotoxicity in Cancer Cells :
Comparative Analysis
Comparative studies with similar compounds have highlighted the unique biological profile of this compound:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-Methyl-4-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | Similar core structure | Moderate antimicrobial activity |
| 4-(4-phenyltiazolyl)prop-2-enamide | Different functional groups | Lower anti-inflammatory effects |
Q & A
Basic Questions
Q. What are the common synthetic routes for 3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile?
- Methodology :
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
- Nitrile introduction : Employing Knoevenagel condensation between a thiazole-containing aldehyde and an activated nitrile precursor.
- Ethoxy group incorporation : Alkylation or nucleophilic substitution using ethoxide under anhydrous conditions.
- Key conditions : Use polar aprotic solvents (e.g., DMSO, acetonitrile) and catalysts like Pd/Cu for cross-coupling reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : - and -NMR to confirm stereochemistry (Z/E configuration) and substituent positions. For example, the nitrile group typically resonates at ~110-120 ppm in -NMR.
- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1600 cm (C=C or C=N in thiazole).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS).
- X-ray crystallography : SHELX software for structure refinement, particularly for resolving double-bond geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Temperature control : Maintain 60-80°C during cyclocondensation to avoid side reactions.
- Solvent selection : Use DMSO for high solubility of aromatic intermediates, but switch to ethanol for recrystallization.
- Catalyst screening : Test Pd(0)/Cu(I) systems for cross-coupling efficiency.
- Workflow example :
Monitor reaction progress via TLC.
Employ column chromatography (silica gel, ethyl acetate/hexane) for purification.
Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can computational modeling predict the compound’s reactivity or biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular docking : Use AutoDock Vina to simulate binding with biological targets (e.g., kinases, microbial enzymes). For example, thiazole derivatives often show affinity for ATP-binding pockets.
- ADMET prediction : SwissADME or pkCSM tools to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Methodology :
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using reference strains (e.g., Staphylococcus aureus ATCC 25923).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate bioactive moieties.
- Dose-response studies : Determine IC values across multiple cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data refinement?
- Methodology :
- SHELXL refinement : Use twin refinement for twinned crystals and anisotropic displacement parameters for heavy atoms.
- Validation tools : Check R-factors (R < 5%) and residual electron density maps (≤ 0.5 eÅ).
- Cross-verification : Compare with analogous structures in the Cambridge Structural Database (CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
